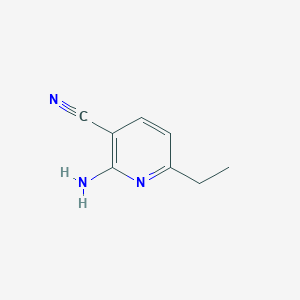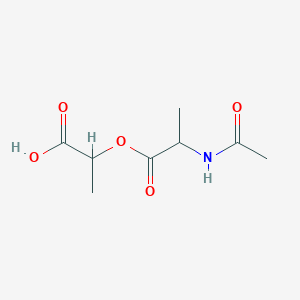
IpratropiuM BroMide IMpurity E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ipratropium Bromide Impurity E is a chemical compound that is often encountered as an impurity in the synthesis of Ipratropium Bromide, a medication used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. This impurity is significant in the pharmaceutical industry as its presence needs to be controlled and quantified to ensure the safety and efficacy of the final medicinal product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ipratropium Bromide Impurity E typically involves the reaction of atropine with isopropyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using chromatographic techniques to isolate the impurity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the impurity in the final product.
化学反応の分析
Types of Reactions
Ipratropium Bromide Impurity E undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ipratropium Bromide Impurity E has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacokinetics and potential side effects when present as an impurity in medicinal products.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
作用機序
The mechanism of action of Ipratropium Bromide Impurity E is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. it is structurally related to Ipratropium Bromide, which acts as an antagonist of the muscarinic acetylcholine receptor. This suggests that the impurity may also interact with similar molecular targets, potentially affecting the parasympathetic nervous system.
類似化合物との比較
Similar Compounds
Ipratropium Bromide: The parent compound, used as a bronchodilator.
Atropine: A related compound used as an anticholinergic agent.
Tiotropium Bromide: Another bronchodilator with a similar mechanism of action.
Uniqueness
Ipratropium Bromide Impurity E is unique in that it is specifically monitored and controlled as an impurity in pharmaceutical formulations. Its presence and concentration are critical for ensuring the safety and efficacy of the final medicinal product.
特性
分子式 |
C19H27NO3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3/t15-,16+,17?,18-/m1/s1 |
InChIキー |
VORSMCHHJRVORT-UJJTZGENSA-N |
異性体SMILES |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
正規SMILES |
CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



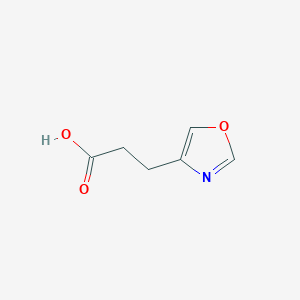
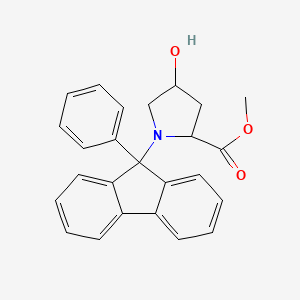



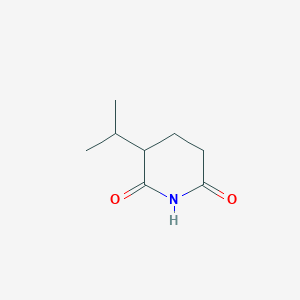
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)

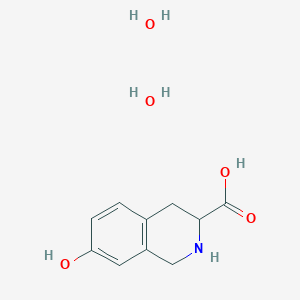

![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
